(6-Iodo-4-methylpyridin-2-YL)acetic acid
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Overview
Description
(6-Iodo-4-methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and environmentally benign, making this method highly efficient.
Industrial Production Methods: Industrial production of (6-Iodo-4-methylpyridin-2-YL)acetic acid often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Iodo-4-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
(6-Iodo-4-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Iodo-4-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Methylpyridine: Lacks the iodine atom and acetic acid moiety, making it less reactive in certain chemical reactions.
2-Iodopyridine: Contains an iodine atom but lacks the methyl group and acetic acid moiety.
Pyridine-2-acetic acid: Lacks the iodine and methyl groups, resulting in different chemical properties.
Uniqueness: (6-Iodo-4-methylpyridin-2-YL)acetic acid is unique due to the presence of both the iodine atom and the methyl group on the pyridine ring, along with the acetic acid moiety. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-(6-iodo-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
WPXLPYSYSGQZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)I)CC(=O)O |
Origin of Product |
United States |
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